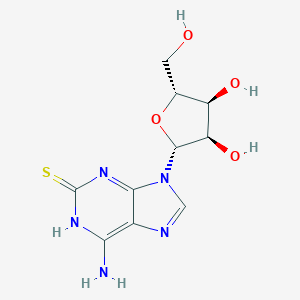

2-Thioadenosine

Descripción

2-Thioadenosine is a sulfur-containing analog of adenosine, where the oxygen atom in the ribose moiety is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

Propiedades

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTESOZAUMTUKQX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195735 | |

| Record name | 2-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43157-50-2 | |

| Record name | 2-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Oxidation-Sulfurization via Adenosine N-Oxide Intermediate

The most widely adopted method involves oxidizing adenosine to its N-oxide derivative, followed by sulfurization with carbon disulfide (CS₂).

Reaction Mechanism and Conditions

-

Oxidation Step : Adenosine reacts with hydrogen peroxide (H₂O₂) in alkaline media (NaOH) at 55–60°C for 6–7 hours, forming 5-amino-1-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N′-hydroxy-1H-imidazole-4-carboximidamide (Intermediate 4). Sodium tungstate (Na₂WO₄) catalyzes this step, achieving >98.5% conversion.

-

Sulfurization Step : Intermediate 4 reacts with excess CS₂ in a methanol-water system at 100–105°C under 1.2–1.9 MPa pressure for 3 hours. Autoclave conditions prevent CS₂ volatilization, ensuring complete thiolation.

Yield and Scalability

Direct Thiolation Using Dimethyl Sulfoxide (DMSO) Solvent Systems

An alternative method eliminates the N-oxide intermediate by reacting adenosine directly with CS₂ in DMSO at elevated temperatures.

Protocol

Performance Metrics

Pressure-Driven Synthesis for Enhanced Reactivity

High-pressure reactors optimize CS₂ utilization and reduce side reactions.

Process Parameters

Outcomes

Critical Reaction Parameters and Optimization

Temperature Effects

Solvent Composition

Reaction Time

Impurity Profiling and Mitigation Strategies

Four principal impurities arise during synthesis:

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Workflow

Stepwise Protocol for Kilogram-Scale Synthesis

-

Reactor Charging :

-

Water (120 kg), methanol (370 kg), intermediate 5 (27.87 kg), CS₂ (240 kg).

-

-

Reaction :

-

100–105°C, 1.2–1.9 MPa, 3 hours.

-

-

Workup :

-

Layer separation to recover CS₂.

-

Recrystallization with ammonia/n-butanol/HCl.

-

Análisis De Reacciones Químicas

Types of Reactions: 2-Thioadenosine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Aplicaciones Científicas De Investigación

2-Thioadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various sulfur-containing nucleosides and nucleotides.

Biology: The compound is studied for its role in cellular processes and its potential as a modulator of enzyme activity.

Medicine: this compound is investigated for its potential therapeutic effects, including its role as an inhibitor of platelet aggregation and its anticancer properties.

Mecanismo De Acción

The mechanism of action of 2-Thioadenosine involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: this compound can inhibit enzymes such as adenosine deaminase and adenosine kinase, affecting the metabolism of adenosine and related nucleotides.

Signal Transduction: The compound can modulate signaling pathways involving adenosine receptors, influencing cellular responses such as inflammation and immune function.

Anticancer Activity: this compound has been shown to induce apoptosis in cancer cells by disrupting cellular redox balance and activating pro-apoptotic pathways.

Comparación Con Compuestos Similares

2-Thioadenosine can be compared with other sulfur-containing nucleosides, such as:

2-Methylthioadenosine: Similar to this compound but with a methyl group attached to the sulfur atom.

5’-Thioadenosine: A sulfur analog where the sulfur atom is located at the 5’ position of the ribose moiety.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate enzyme activity and signaling pathways makes it a valuable tool in biochemical and pharmacological research .

Actividad Biológica

2-Thioadenosine is a modified nucleoside that has garnered attention due to its unique biological properties and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms of action, receptor interactions, and implications in various biological systems.

Chemical Structure and Synthesis

This compound is characterized by the substitution of a sulfur atom for the oxygen atom at the 2' position of adenosine. This modification enhances its stability against enzymatic degradation, making it a valuable compound for research and therapeutic use. The synthesis typically involves the reaction of adenosine derivatives with sulfur-containing reagents, yielding a range of thioadenosine analogs.

Table 1: Comparison of this compound and Adenosine

| Property | Adenosine | This compound |

|---|---|---|

| Chemical Structure | C10H13N5O3 | C10H13N5S3 |

| Stability | Susceptible to hydrolysis | More stable |

| Receptor Affinity | Non-selective | Selective for A3 receptors |

| Biological Activity | Modulates various pathways | Inhibits platelet aggregation |

Receptor Interactions

This compound primarily acts as an A3 adenosine receptor antagonist . This receptor subtype is involved in several physiological processes, including modulation of immune responses and inhibition of platelet aggregation. Studies have shown that this compound can effectively block A3 receptor signaling, leading to various downstream effects.

- Inhibition of Platelet Aggregation : Research indicates that this compound significantly inhibits platelet aggregation, which is crucial for preventing thrombosis in cardiovascular diseases. The compound's ability to block A3 receptors on platelets results in reduced activation and aggregation .

- Calcium Mobilization : In cellular assays, this compound has been shown to transiently increase intracellular calcium levels in C6 glioma cells and skeletal muscle-derived myotubes. This calcium mobilization is indicative of receptor activation and subsequent intracellular signaling cascades .

Case Studies

- Cardiovascular Research : A study demonstrated that administration of this compound in animal models led to a significant reduction in thrombus formation during induced ischemic conditions. This suggests its potential as a therapeutic agent for managing acute coronary syndromes .

- Neurological Studies : In neuroprotection studies, this compound exhibited neuroprotective effects against excitotoxicity in neuronal cultures, potentially through modulation of adenosine receptor pathways that influence neuronal survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of thioadenosine derivatives has been extensively studied to understand how structural modifications affect their potency and selectivity for different purinergic receptors. For instance, modifications at the 2' position have been shown to enhance selectivity for A3 receptors while reducing activity at other subtypes like A1 and A2A .

Table 2: Structure-Activity Relationship of Thioadenosine Derivatives

| Compound | Receptor Affinity (Ki) | Biological Activity |

|---|---|---|

| This compound | A3: ~50 nM | Inhibits platelet aggregation |

| 2-Methylthioadenosine | A3: ~30 nM | Neuroprotective effects |

| 2-Ethylthioadenosine | A3: ~20 nM | Enhanced calcium mobilization |

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to minimize process-related impurities during 2-Thioadenosine synthesis?

- Methodological Answer : Vary temperature, pressure, and reaction time systematically while monitoring impurity formation via HPLC. For example, reducing the reaction temperature from 120°C to 100°C decreases impurities 6, 7, 8, and 9 from 2.00%, 3.13%, 2.52%, and 0.61% to 0.63%, 0.53%, 0.20%, and 0.13%, respectively . Post-synthesis recrystallization further reduces impurities to <0.30%. Use kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry (e.g., carbon disulfide excess) to suppress byproducts like bis-mercapto impurity 7 .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

- Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural elucidation. Validate methods for specificity, linearity, and accuracy using spiked samples. For instance, HRMS in positive-ion mode confirmed impurity 8 (96% purity) with a molecular ion peak matching theoretical values .

Advanced Research Questions

Q. How can metabolic stability studies for this compound derivatives be designed to evaluate biological activity?

- Methodological Answer : Use in vitro models such as liver microsomes or hepatocyte cultures to assess metabolic degradation. Radiolabeled this compound (e.g., ³⁵S-labeled) enables tracking via liquid scintillation counting. Compare half-life (t₁/₂) and intrinsic clearance (CLint) of analogues like 2-alkylthio-ATP (Fig. 1, ). Pair with enzymatic assays (e.g., adenylate kinase activity) to correlate stability with functional efficacy .

Q. What strategies resolve contradictions in impurity profiling data during this compound synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to decouple confounding variables (e.g., pressure vs. temperature). For example, under high pressure, hydroxylamine reduction forms impurity 6, while elevated temperatures promote oxidation-derived impurity 9 . Cross-validate using LC-MS/MS to distinguish isobaric impurities and density functional theory (DFT) calculations to predict reaction pathways .

Q. How can reaction mechanisms leading to specific impurities (e.g., 6, 7, 8, 9) be elucidated?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹⁸O or D₂O) to trace oxygen/sulfur exchange in substitution reactions. For impurity 8, react this compound with dimethyl sulfoxide (DMSO) and NaOH to confirm sulfoxide formation via HRMS . Mechanistic studies should include pH-dependent stability tests and intermediate trapping (e.g., using quenching agents) .

Q. What methodologies assess the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogues with varying alkylthio substituents (Fig. 1, ) and test adenosine receptor binding affinity via radioligand displacement assays. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, while mutagenesis studies validate critical residues (e.g., His⁷¹ in A₂A receptors) . Correlate steric/electronic properties (Hammett σ constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.